

# An In-Depth Technical Guide to (E)-pent-2- enenitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Pentenenitrile

Cat. No.: B077955

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## Abstract

(E)-pent-2-enenitrile, a member of the  $\alpha,\beta$ -unsaturated nitrile class of organic compounds, holds significant interest for chemical synthesis and potential applications in drug discovery. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, safety considerations, and, most notably, the established role of the  $\alpha,\beta$ -unsaturated nitrile moiety as a reactive pharmacophore. The document addresses the core requirements of presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key conceptual pathways relevant to its potential mechanism of action.

## Chemical Identity and Properties

(E)-pent-2-enenitrile is a clear, yellowish liquid at room temperature. Its fundamental identifiers and physicochemical properties are summarized below.

| Property             | Value                                | Source  |
|----------------------|--------------------------------------|---|
| IUPAC Name           | (E)-pent-2-enenitrile                | <a href="#">[1]</a>   |
| CAS Number           | 26294-98-4                           | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula    | C <sub>5</sub> H <sub>7</sub> N      | <a href="#">[2]</a>   |
| Molecular Weight     | 81.12 g/mol                          | <a href="#">[1]</a>   |
| Physical Description | Clear yellow liquid                  | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Boiling Point        | 144.6-144.8 °C (at 746 Torr)         |   |
| Density              | 0.82814 g/cm <sup>3</sup> (at 15 °C) |   |
| Water Solubility     | 5 to 10 mg/mL at 66° F               | <a href="#">[2]</a>   |
| Canonical SMILES     | CCC=CC#N                             | <a href="#">[1]</a>   |
| InChIKey             | ISBHMJZRKAFTGE-<br>ONEGZZNKSA-N      | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |

## Synthesis of (E)-pent-2-enenitrile

The synthesis of  $\alpha,\beta$ -unsaturated nitriles such as (E)-pent-2-enenitrile can be achieved through various established organic chemistry methodologies. A common and effective method is the Wittig reaction or its variations, which involve the reaction of an aldehyde with a phosphorus ylide.

## General Experimental Protocol: Wittig-type Olefination

This protocol describes a general procedure for the synthesis of  $\alpha,\beta$ -unsaturated nitriles from aldehydes.

### Materials:

- Propanal
- (Cyanomethyl)triphenylphosphonium chloride or a similar phosphonium salt
- A suitable base (e.g., sodium hydride, n-butyllithium, or potassium tert-butoxide)

- Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

**Procedure:**

- Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the phosphonium salt is suspended in the anhydrous solvent. The mixture is cooled to 0 °C in an ice bath.
- The base is added portion-wise to the stirred suspension. The reaction is typically stirred at 0 °C for 30-60 minutes, during which the ylide is formed, often indicated by a color change.
- Reaction with Aldehyde: A solution of propanal in the anhydrous solvent is added dropwise to the ylide solution at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography).
- Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel or by distillation to yield the (E)-pent-2-enenitrile. The E-isomer is typically the major product when using stabilized ylides.

## Spectroscopic Data

| Data Type                  | Description   |
|----------------------------|---|
| Mass Spectrometry          | The NIST Chemistry WebBook provides the mass spectrum (electron ionization) for (E)-2-Pentenenitrile. <a href="#">[5]</a> <a href="#">[6]</a> |
| Infrared (IR) Spectroscopy | The gas-phase IR spectrum is available from the NIST Chemistry WebBook. <a href="#">[3]</a>   |

## Safety and Handling

(E)-pent-2-enenitrile is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[\[1\]](#)[\[7\]](#)

### Handling Precautions:

- Handle in a well-ventilated area.
- Wear suitable protective clothing, including gloves and safety goggles.
- Avoid contact with skin and eyes.
- Use non-sparking tools to prevent fire from electrostatic discharge.

### Storage:

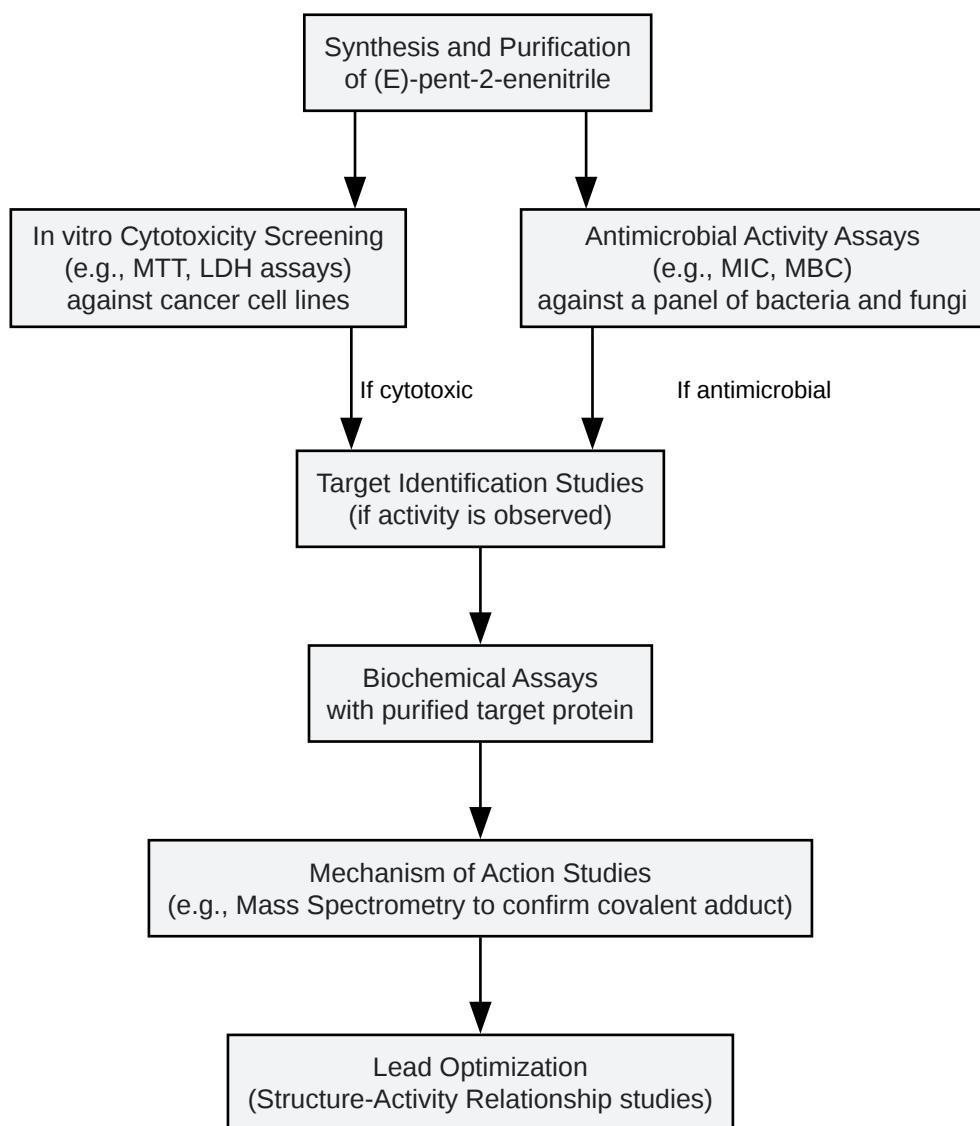
- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. Nitriles can react violently with strong oxidizing acids and the combination with bases can produce hydrogen cyanide.

## Role in Drug Discovery and Development

While specific biological studies on (E)-pent-2-enenitrile are not widely documented, the  $\alpha,\beta$ -unsaturated nitrile moiety is a recognized pharmacophore in drug discovery.[\[8\]](#)[\[9\]](#) Its significance stems from its electrophilic nature, which allows it to act as a Michael acceptor.

## Mechanism of Action: Covalent Inhibition

The carbon-carbon double bond in  $\alpha,\beta$ -unsaturated nitriles is activated by the electron-withdrawing nitrile group, making the  $\beta$ -carbon susceptible to nucleophilic attack by biological nucleophiles. A primary target for such compounds within a biological system is the sulphydryl group of cysteine residues in proteins.<sup>[8]</sup> This interaction can lead to the formation of a covalent bond, resulting in irreversible inhibition of the target protein's function. This mechanism is a key strategy in the design of targeted covalent inhibitors for various enzymes.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to (E)-pent-2-enenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077955#e-pent-2-enenitrile-iupac-name-and-cas-number>]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)